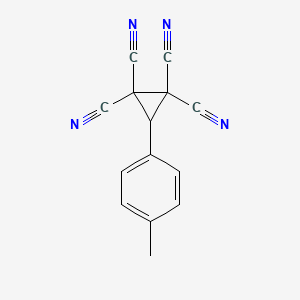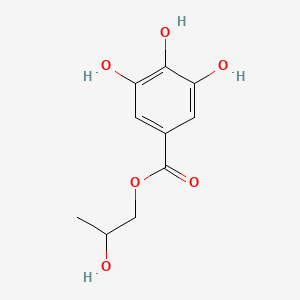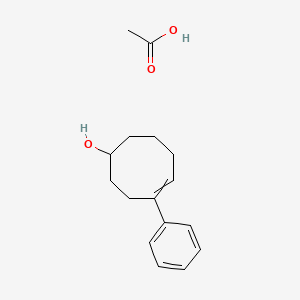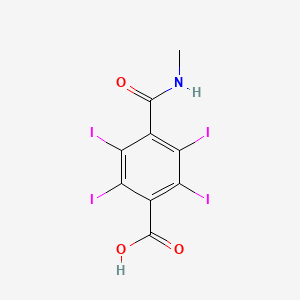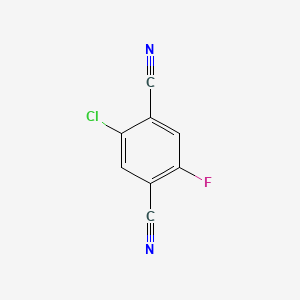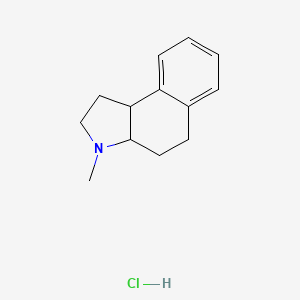
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves several steps. One common method includes the reduction of tricyclic enamines. For instance, the reduction of air-sensitive tricyclic enamines with reagents such as sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental process remains consistent with laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Reduction: Sodium borohydride, sodium cyanoborohydride, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the hexahydro-indole structure, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves its interaction with molecular targets such as dopamine receptors. The compound has been shown to exhibit binding affinity at dopamine D1 and D2 receptors, which are involved in various neurological processes . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole is unique due to its specific structure and binding affinity to dopamine receptors. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their biological activity and applications.
Propriétés
Numéro CAS |
32920-59-5 |
|---|---|
Formule moléculaire |
C13H18ClN |
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14;/h2-5,12-13H,6-9H2,1H3;1H |
Clé InChI |
CFSWIERVAOUTBN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2C1CCC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

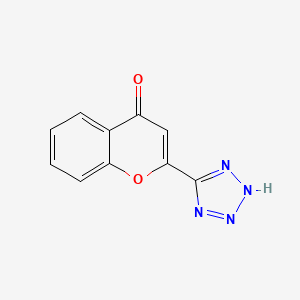
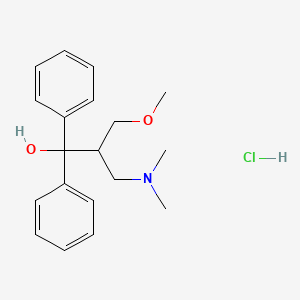
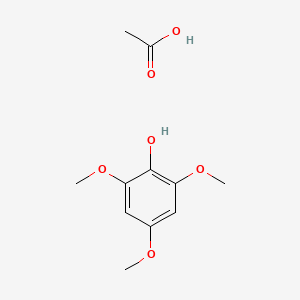


![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
